NNC0640 is a synthetic compound identified as a negative allosteric modulator (NAM) of the human glucagon-like peptide-1 receptor (GLP-1R) []. This classification stems from its ability to bind to the GLP-1R at a site distinct from the endogenous ligand binding site and negatively impact the receptor's signaling activity []. As a research tool, NNC0640 has been instrumental in probing the structural dynamics of GLP-1R and its interaction with other molecules [].
NNC-0640 was developed as part of research aimed at understanding and manipulating glucagon receptor pathways, particularly for potential therapeutic applications in metabolic diseases such as diabetes. It belongs to a class of compounds known for their ability to interact with G-protein-coupled receptors (GPCRs), specifically targeting the glucagon receptor and the glucagon-like peptide-1 receptor .
The synthesis of NNC-0640 involves several key steps, beginning with the formation of intermediate compounds. The process typically includes:
The synthesis can be complex, requiring careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity.
NNC-0640 features a unique molecular structure characterized by:
The binding interactions involve multiple hydrogen bonds with key residues in the receptor, including serine and asparagine residues, which are crucial for maintaining the compound's efficacy . The structural analysis reveals that NNC-0640 binds to an external site on the glucagon receptor's transmembrane domain, influencing its conformational state.
NNC-0640 can undergo various chemical reactions:
These reactions allow for modifications that can enhance or alter the biological activity of the compound.
NNC-0640 functions by binding to an allosteric site on the glucagon receptor, distinct from the orthosteric site where glucagon itself binds. This interaction inhibits receptor activation by stabilizing an inactive conformation of the receptor. Specifically, it interferes with glucagon-mediated signaling pathways by preventing cyclic adenosine monophosphate accumulation associated with glucagon-like peptide-1 receptor activation . The dual modulation of both receptors allows for nuanced control over metabolic signaling pathways.
NNC-0640 has significant scientific applications:
The dual action on both glucagon receptors makes NNC-0640 particularly interesting for researchers exploring complex metabolic interactions.
Class B1 G protein-coupled receptors (GPCRs), including glucagon (GCGR) and glucagon-like peptide-1 receptors (GLP-1R), exhibit unique structural features that enable allosteric modulation. These receptors possess a large extracellular domain (ECD) critical for orthosteric ligand binding and a transmembrane domain (TMD) where allosteric modulators like NNC-0640 bind. Unlike orthosteric ligands, NNC-0640 targets an external surface pocket formed by transmembrane helices 6 and 7 (TM6 and TM7) of the TMD, as revealed by cryo-electron microscopy (cryo-EM) studies of GCGR [7]. This binding site is distal to the orthosteric site, allowing NNC-0640 to modulate receptor activity without competing with endogenous peptides [7] [10].
Key molecular interactions stabilize NNC-0640 binding:
Allosteric modulation in Class B1 GPCRs involves disruption of dynamic networks that transmit signals from the ECD to the TMD. Hydrogen/deuterium exchange (HDX) studies demonstrate that NNC-0640 binding reduces flexibility in the stalk region (residues G125–K136), which is essential for propagating activation signals during glucagon binding [7] [5]. This immobilization prevents the outward movement of TM6—a hallmark of GPCR activation—thereby inhibiting G protein coupling [6] [10].
Table 1: Key Structural Features of NNC-0640 Binding to Class B1 GPCRs
Target Receptor | Binding Site | Critical Residues | Observed Structural Effects |
---|---|---|---|
GCGR | TM6-TM7 cleft | S350⁶.⁴¹, T353⁶.⁴⁴, N404⁷.⁶¹ | Stalk/ECL1 rigidification; inhibited TM6 movement |
GLP-1R | Similar TM cleft | Conserved S/T residues | Reduced peptide-induced conformational changes |
NNC-0640 exhibits a unique pharmacological profile as a dual-targeting negative allosteric modulator (NAM) for both GCGR and GLP-1R. Functional assays confirm its potency at human receptors:
This dual activity stems from structural conservation within Class B1 GPCRs. The TM6-TM7 allosteric pocket targeted by NNC-0640 shares >60% sequence homology between GCGR and GLP-1R [2] [6]. Mutagenesis studies reveal that residues critical for NNC-0640 binding (e.g., Ser/Thr in TM6) are conserved in both receptors. Substitution of Ser³⁵⁰ in GCGR or its equivalent in GLP-1R reduces modulator affinity by >10-fold [1] [7].
Despite this conservation, nuanced differences confer partial selectivity:
Table 2: Selectivity Profile of NNC-0640 Across Class B1 GPCRs
Receptor | pKi/IC₅₀ | Functional Assay | Selectivity vs. GCGR |
---|---|---|---|
GCGR | IC₅₀ = 69.2 nM | Glucagon-induced cAMP inhibition | Reference |
GLP-1R | pKi = 7.4 (≈40 nM) | GLP-1-induced cAMP inhibition | ~1.7-fold lower |
GIPR | >10,000 nM | Not inhibited | >140-fold selective |
NNC-0640 exerts functional antagonism by disrupting key signaling pathways downstream of GCGR and GLP-1R activation:
NNC-0640’s antagonism is mediated through long-range structural effects:
Table 3: Functional Effects of NNC-0640 on Receptor Signaling
Signaling Pathway | Receptor | Maximum Inhibition (%) | Key Molecular Determinants |
---|---|---|---|
cAMP Production | GCGR | 90% at 1 μM | TM6 immobilization; disrupted Gₛ coupling |
cAMP Production | GLP-1R | 75% at 10 μM | Partial stabilization of inactive TMD |
β-arrestin Recruitment | GLP-1R | <30% at 10 μM | Preserved receptor phosphorylation sites |
Table 4: Chemical Identifiers of NNC-0640
Property | Identifier |
---|---|
IUPAC Name | 4-[[(4-Cyclohexylphenyl)[[3-(methylsulfonyl)phenyl]carbamoyl]amino]methyl]-N-(1H-tetrazol-5-yl)benzamide |
Synonyms | NNC 0640; NNC-0640; NNC0640 |
CAS Number | 307986-98-7 |
Molecular Formula | C₂₉H₃₁N₇O₄S |
PubChem CID | 23549991 |
Molecular Weight | 573.67 g/mol |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7